molecular formula C19H18N4O5S B2995050 N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide CAS No. 899951-94-1

N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide

Cat. No.: B2995050
CAS No.: 899951-94-1
M. Wt: 414.44
InChI Key: YQBFFBCOTGCLDO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetylphenyl group, a triazole ring, and a pyran ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multiple steps, including the formation of the triazole ring, the attachment of the sulfanyl group, and the coupling with the pyran ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The acetyl group or the triazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide exerts its effects depends on its specific interactions with molecular targets. The triazole ring and sulfanyl group may play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
  • N-(2-(4-methoxyphenyl)-4-quinolinyl)-N-(2-(1-piperidinyl)ethyl)amine
  • N-(2-(4-methoxyphenyl)-4-quinolinyl)-N-(2-(4-morpholinyl)ethyl)amine

Uniqueness

Compared to similar compounds, N-(4-acetylphenyl)-2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide stands out due to its combination of an acetylphenyl group, a triazole ring, and a pyran ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-12(24)13-3-5-14(6-4-13)21-18(26)9-28-17-8-27-15(7-16(17)25)10-29-19-22-20-11-23(19)2/h3-8,11H,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBFFBCOTGCLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CSC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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